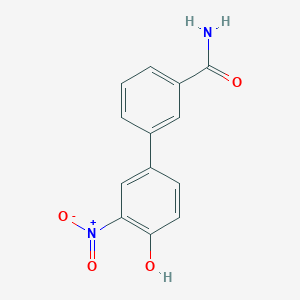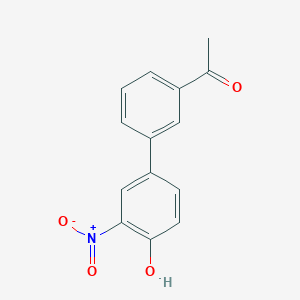
4-(3-Methylthiophenyl)-2-nitrophenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Methylthiophenyl)-2-nitrophenol, 95% (4-MNP) is an organic compound with a wide range of applications in scientific research. It is a yellowish-brown solid which is soluble in many organic solvents, such as acetic acid, ethanol, and methanol. 4-MNP is widely used in synthetic organic chemistry and as a reagent in biochemical and physiological experiments. It is also used as a fluorescent dye in cell imaging and as a substrate for enzymes.
Scientific Research Applications
4-(3-Methylthiophenyl)-2-nitrophenol, 95% has a wide range of applications in scientific research. It is used as a fluorescent dye in cell imaging, as a substrate for enzymes, and as a reagent in biochemical and physiological experiments. It is also used in the synthesis of other organic compounds, such as 4-methylthiophenol and derivatives of 4-methylthiophenol.
Mechanism of Action
4-(3-Methylthiophenyl)-2-nitrophenol, 95% acts as a fluorescent dye in cell imaging. It is excited by ultraviolet light and emits green light, which can be used to visualize cells and other biological structures. 4-(3-Methylthiophenyl)-2-nitrophenol, 95% is also used as a substrate for enzymes, such as cytochrome P450, which catalyze the oxidation of 4-(3-Methylthiophenyl)-2-nitrophenol, 95% to 4-methylthiophenol.
Biochemical and Physiological Effects
4-(3-Methylthiophenyl)-2-nitrophenol, 95% has been shown to have a variety of biochemical and physiological effects. In cell culture studies, 4-(3-Methylthiophenyl)-2-nitrophenol, 95% has been shown to reduce cell viability and induce apoptosis. In animal studies, 4-(3-Methylthiophenyl)-2-nitrophenol, 95% has been shown to reduce blood pressure and heart rate, and to have anti-inflammatory and anti-oxidative effects.
Advantages and Limitations for Lab Experiments
4-(3-Methylthiophenyl)-2-nitrophenol, 95% has several advantages for lab experiments. It is a relatively inexpensive compound, and it is soluble in many organic solvents. It is also relatively stable and can be stored for long periods of time. However, 4-(3-Methylthiophenyl)-2-nitrophenol, 95% is toxic and should be handled with caution. It should also be used in a well-ventilated area and should not be inhaled or ingested.
Future Directions
There are several potential future directions for 4-(3-Methylthiophenyl)-2-nitrophenol, 95% research. These include further studies into the biochemical and physiological effects of 4-(3-Methylthiophenyl)-2-nitrophenol, 95%, as well as the development of new applications for 4-(3-Methylthiophenyl)-2-nitrophenol, 95%, such as its use as a therapeutic agent. Additionally, further research could focus on the development of new synthesis methods for 4-(3-Methylthiophenyl)-2-nitrophenol, 95%, as well as the development of safer and more efficient ways to handle and store the compound.
Synthesis Methods
4-(3-Methylthiophenyl)-2-nitrophenol, 95% can be synthesized from 3-methylthiophene and 2-nitrophenol. The synthesis method involves a two-step reaction process. In the first step, 3-methylthiophene is reacted with 2-nitrophenol in the presence of a base, such as sodium carbonate, to form 4-(3-methylthiophenyl)-2-nitrophenol. In the second step, the product is purified by recrystallization from a suitable solvent.
properties
IUPAC Name |
4-(3-methylsulfanylphenyl)-2-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3S/c1-18-11-4-2-3-9(7-11)10-5-6-13(15)12(8-10)14(16)17/h2-8,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFWNKZLZYQTVAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C2=CC(=C(C=C2)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Methylthiophenyl)-2-nitrophenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














